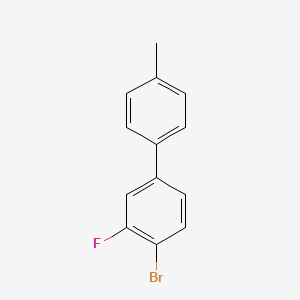![molecular formula C11H13BrO B6196891 {[(1s,3s)-3-bromocyclobutoxy]methyl}benzene, cis CAS No. 2694728-61-3](/img/no-structure.png)
{[(1s,3s)-3-bromocyclobutoxy]methyl}benzene, cis
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{[(1s,3s)-3-bromocyclobutoxy]methyl}benzene, cis is a chemical compound characterized by its unique structure, which includes a bromocyclobutoxy group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {[(1s,3s)-3-bromocyclobutoxy]methyl}benzene, cis typically involves the reaction of a bromocyclobutane derivative with a benzyl alcohol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the desired product. The reaction conditions often include a solvent like tetrahydrofuran (THF) and a temperature range of 0-25°C to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
{[(1s,3s)-3-bromocyclobutoxy]methyl}benzene, cis undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the compound can lead to the formation of cyclobutyl derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and bases (e.g., sodium hydroxide).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, dichloromethane).
Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride), solvents (e.g., ether, THF).
Major Products
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of cyclobutyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, {[(1s,3s)-3-bromocyclobutoxy]methyl}benzene, cis is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving brominated substrates. Its reactivity with biological nucleophiles makes it a valuable tool for investigating biochemical pathways.
Medicine
In medicine, this compound has potential applications in drug discovery and development. Its ability to undergo various chemical transformations makes it a versatile intermediate in the synthesis of pharmaceutical compounds.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for applications in polymer chemistry and materials science.
Mecanismo De Acción
The mechanism of action of {[(1s,3s)-3-bromocyclobutoxy]methyl}benzene, cis involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of their activity. Additionally, the compound’s cyclobutoxy group can interact with hydrophobic pockets in target molecules, enhancing its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- {[(1s,3s)-3-chlorocyclobutoxy]methyl}benzene, cis
- {[(1s,3s)-3-fluorocyclobutoxy]methyl}benzene, cis
- {[(1s,3s)-3-iodocyclobutoxy]methyl}benzene, cis
Uniqueness
{[(1s,3s)-3-bromocyclobutoxy]methyl}benzene, cis is unique due to the presence of the bromine atom, which imparts distinct reactivity and chemical properties compared to its halogenated analogs. The bromine atom’s size and electronegativity influence the compound’s behavior in substitution and elimination reactions, making it a valuable compound for studying halogen effects in organic chemistry.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for '{[(1s,3s)-3-bromocyclobutoxy]methyl}benzene, cis' involves the reaction of benzyl bromide with cyclobutene oxide in the presence of a Lewis acid catalyst to form the intermediate compound, 1-benzyl-3-bromocyclobutanol. This intermediate is then treated with a strong base to form the final product, '{[(1s,3s)-3-bromocyclobutoxy]methyl}benzene, cis'.", "Starting Materials": [ "Benzyl bromide", "Cyclobutene oxide", "Lewis acid catalyst", "Strong base" ], "Reaction": [ "Step 1: Benzyl bromide is added to a reaction flask containing cyclobutene oxide and a Lewis acid catalyst.", "Step 2: The mixture is heated and stirred under reflux conditions for several hours to form the intermediate compound, 1-benzyl-3-bromocyclobutanol.", "Step 3: The reaction mixture is cooled and treated with a strong base, such as sodium hydroxide, to form the final product, '{[(1s,3s)-3-bromocyclobutoxy]methyl}benzene, cis'.", "Step 4: The product is isolated and purified using standard techniques, such as column chromatography or recrystallization." ] } | |
Número CAS |
2694728-61-3 |
Fórmula molecular |
C11H13BrO |
Peso molecular |
241.1 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



